钼酸铅

描述

Lead Molybdate (PbMoO4) is a white, crystalline powder . It is a wide band gap semiconductor and is insoluble in water . It has been found to be well suited for optoelectronics and photocatalysis .

Synthesis Analysis

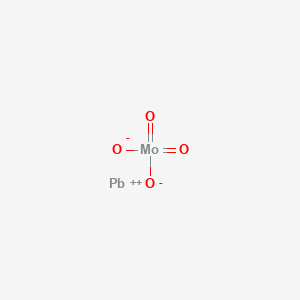

Lead Molybdate nanostructures were synthesized successfully via a simple and fast co-precipitation method . A new lead precursor [pb(2-hydroxyacetophenone)]2 was used for synthesis of the product . The composition of the reaction mixture (i.e., the ratio between lead and molybdate ions) influences the morphology and the electronic structure of the semiconductor .Molecular Structure Analysis

The molecular formula of Lead Molybdate is MoO4Pb . The structure of Lead Molybdate is influenced by the ratio between lead and molybdate ions in the reaction mixture .Chemical Reactions Analysis

Lead enters the body primarily through inhalation and ingestion . It passes through the lungs into the blood where it can harm many of the body’s organ systems .Physical And Chemical Properties Analysis

Lead Molybdate is a white, crystalline powder . It is insoluble in water . It is a wide band gap semiconductor .科学研究应用

光电子学

由于其独特的光电化学性质,钼酸铅已被确定为一种很有前途的光电子材料。它可用于构建简单的逻辑设备,如逻辑门或开关,或更复杂的光电子电路。 这种材料的宽带隙半导体特性使其适合这些应用 .

声光器件

由于其优良的特性,这种材料非常适合声光器件应用,这些特性与之前报道的材料(如α-碘酸(α-HIO3))相似。 钼酸铅的物理特性,如弹性和光弹性常数,已经过测量,以评估其在实际声光器件应用中的适用性 .

合成与表征

钼酸铅纳米结构可以通过简单快速的共沉淀法合成。研究表明,使用一种新的铅前驱体可以生成非常小的结构,这可以归因于其空间效应。 这种合成过程对于针对特定应用调整材料至关重要 .

物理和化学性质

由于其独特的物理和化学性质,钼酸铅已经进行了大量的研究。它已被建议用于各种应用,例如闪烁体、低温探测器、拉曼激光器和超级电容器。 其线性和非线性光学特性也使其成为进一步研究的主题 .

作用机制

Target of Action

Lead molybdate (PbMoO4) is a wide band gap semiconductor . It primarily targets photoelectrochemical properties and is utilized in the construction of simple logic devices such as logic gates or switches, and more complex optoelectronic circuits . It also targets the Ce4+/Ce3+ redox couple, exhibiting the photoelectrochemical photocurrent switching effect (the PEPS effect) in their presence .

Mode of Action

Lead molybdate interacts with its targets through photoelectrochemical processes. In the presence of the Ce4+/Ce3+ redox couple, it exhibits the PEPS effect . This can be explained in terms of oxidation/reduction processes of cerium (III)/cerium (IV) species . The dye alizarin, when adsorbed onto PbMoO4, binds to Mo VI centres which are exposed on the surface .

Biochemical Pathways

Molybdenum, a component of lead molybdate, is incorporated into the molybdenum cofactor (Moco) in cells, functioning as the active site of several molybdenum-requiring enzymes . These enzymes participate in crucial biological processes such as nitrate assimilation, phytohormone biosynthesis, purine metabolism, and sulfite detoxification .

Pharmacokinetics

It is known that the composition of the reaction mixture, ie, the ratio between lead and molybdate ions, influences the morphology and the electronic structure of the semiconductor .

Result of Action

The interaction of lead molybdate with its targets results in changes in photoelectrochemical properties. Alizarin adsorbed onto PbMoO4 strongly enhances the cathodic photocurrent generation . The anodic photocurrent diminishes . This intense cathodic photocurrent generation may be utilized in photocatalysis, e.g., during the photoreduction of metal ions or the generation of reactive oxygen species and/or solar fuels .

Action Environment

The action of lead molybdate is influenced by environmental factors. Furthermore, the use of a lead complex in the synthesis of lead molybdate can lead to the creation of very tiny structures, which can be attributed to its steric effect .

安全和危害

Lead enters the body primarily through inhalation and ingestion . Today, adults are mainly exposed to lead by breathing in lead-containing dust and fumes at work, or from hobbies that involve lead . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

属性

IUPAC Name |

dioxido(dioxo)molybdenum;lead(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mo.4O.Pb/q;;;2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJUNRGGMKUAPAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Mo](=O)(=O)[O-].[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MoO4Pb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [Merck Index] | |

| Record name | Lead molybdate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2538 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

10190-55-3 | |

| Record name | Lead molybdate(VI) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010190553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead molybdenum oxide (PbMoO4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lead molybdate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.405 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEAD MOLYBDATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WGP849K028 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。